6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1190321-42-6
VCID: VC2931995
InChI: InChI=1S/C7H4FN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10)
SMILES: C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F
Molecular Formula: C7H4FN3O2
Molecular Weight: 181.12 g/mol

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1190321-42-6

Cat. No.: VC2931995

Molecular Formula: C7H4FN3O2

Molecular Weight: 181.12 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine - 1190321-42-6

Specification

CAS No. 1190321-42-6
Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
IUPAC Name 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C7H4FN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10)
Standard InChI Key BKCMCRGRSRVROX-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F
Canonical SMILES C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F

Introduction

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, with a fluorine atom at the 6-position and a nitro group at the 3-position. The presence of these substituents enhances its reactivity and biological activity, making it a valuable candidate for chemical and biological applications.

Synthesis Methods

The synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis routes. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the nitro and pyrrolo groups. Industrial production methods often utilize continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

  • Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Reaction TypeReagents/ConditionsMajor Products
ReductionHydrogen gas, Palladium catalystAmino derivatives
SubstitutionNucleophiles (amines, thiols)Substituted derivatives
CyclizationStrong bases (sodium hydride), Elevated temperaturesComplex heterocyclic compounds

Biological Activity and Applications

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth.

Application AreaDescription
ChemistryBuilding block for complex heterocyclic compounds
BiologyFGFR inhibitor, anticancer properties
MedicinePotential therapeutic applications in cancer treatment

Comparison with Similar Compounds

6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is distinct from other similar compounds due to its specific substitution pattern, which imparts unique chemical and biological properties. For example, 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine and 6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have different structural configurations and biological activities.

CompoundStructureBiological Activity
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridinePyrrolo[2,3-b]pyridine with fluorine and nitro groupsFGFR inhibitor, anticancer
6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridinePyrrolo[3,2-b]pyridine with fluorine and nitro groupsDifferent biological activity profile
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydePyrrolo[2,3-b]pyridine with fluorine and aldehyde groupsEnzyme inhibitor/modulator

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator